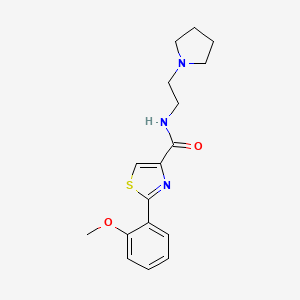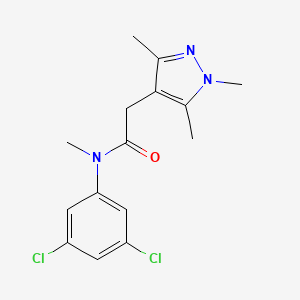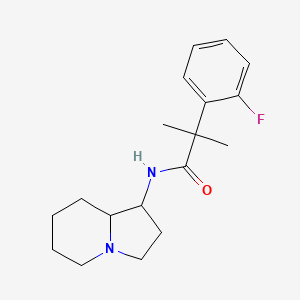
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFP-10917 and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is essential for the proliferation of cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
DFP-10917 exerts its anti-cancer effects by inhibiting 3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea, which is required for the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to replicate and undergo cell death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition, DFP-10917 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFP-10917 is its potency and selectivity for 3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea inhibition. This makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells. However, one limitation of DFP-10917 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanisms of resistance to DFP-10917, as this can provide insights into the development of more effective cancer therapies. Additionally, the use of DFP-10917 in combination with other anti-cancer agents should be further explored to identify synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
DFP-10917 can be synthesized using a multi-step synthetic route that involves the reaction of 2,4-difluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The final step involves the reaction of the intermediate with 3-chloro-1,2-propanediol and triethylamine.
Aplicaciones Científicas De Investigación
DFP-10917 has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that DFP-10917 can inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, DFP-10917 has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as 5-fluorouracil and cisplatin.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O3/c13-9-2-3-11(10(14)8-9)15-12(19)16(5-7-18)4-1-6-17/h2-3,8,17-18H,1,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNFFBHENEMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)N(CCCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)

![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)